5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base, followed by bromination and methoxylation steps . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate (K2CO3), oxidizing agents like TBHP, and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation can produce quinone-like structures .
Scientific Research Applications
5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine: Similar in structure but with a methyl group instead of a methoxy group.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Uniqueness
5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
89192-98-3 |
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Molecular Formula |
C14H10Br2N2O |
Molecular Weight |
382.05 g/mol |
IUPAC Name |
5,8-dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10Br2N2O/c1-19-14-12(9-5-3-2-4-6-9)17-13-10(15)7-8-11(16)18(13)14/h2-8H,1H3 |
InChI Key |
WNYCRMGLASLHMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2N1C(=CC=C2Br)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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